4-Phenylbutylamine Hydrochloride

MAO A inhibition competitive inhibitor enzyme kinetics

Select this 4-Phenylbutylamine HCl for its defined competitive MAO A inhibition (Ki=31±5μM), distinct from phenethylamine. The stable HCl salt ensures reproducible solubility and handling for reliable enzymology, affinity chromatography, or pharmaceutical synthesis. Sourcing ≥98% purity provides the QC documentation necessary for quantitative studies and downstream yields.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 30684-06-1
Cat. No. B1451381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutylamine Hydrochloride
CAS30684-06-1
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCN.Cl
InChIInChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
InChIKeyDGDORWAJHREUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbutylamine Hydrochloride CAS 30684-06-1: Chemical Identity and Baseline Specifications for Research Procurement


4-Phenylbutylamine hydrochloride (CAS 30684-06-1), the HCl salt of 4-phenylbutylamine (free base CAS 13214-66-9), is a phenylalkylamine compound characterized by a benzene ring substituted with a 4-aminobutyl group [1]. With the molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol, it presents as a white to almost white crystalline powder with a melting point range of 163.0 to 167.0 °C [2]. The hydrochloride salt form confers enhanced water solubility (very faint turbidity) and solid-state stability suitable for routine laboratory handling . As a primary amine, this compound serves as a versatile synthetic intermediate and biochemical probe, with established roles in enzyme inhibition studies, affinity chromatography ligand development, and pharmaceutical intermediate applications .

Why Generic Substitution of 4-Phenylbutylamine Hydrochloride Fails: Differentiating Factors in Phenylalkylamine Selection


Phenylalkylamines constitute a structurally homologous series where incremental changes in alkyl side-chain length produce non-linear and often categorical shifts in biological activity and physicochemical behavior [1]. Specifically, phenethylamine (2-carbon side chain) functions as a monoamine oxidase A (MAO A) substrate and is actively oxidized, whereas 4-phenylbutylamine (4-carbon side chain) acts not as a substrate but as a competitive inhibitor with a defined Kᵢ value of 31 ± 5 μM [2]. This functional switch from substrate to inhibitor cannot be predicted from structure alone and invalidates the assumption that analogs with similar core scaffolds can be interchanged without compromising experimental outcomes [3]. Furthermore, the free base and hydrochloride salt forms of 4-phenylbutylamine exhibit distinct handling properties, solubility profiles, and stability characteristics that directly affect formulation reproducibility in both in vitro assays and synthetic workflows [4]. The evidence presented below quantifies these differentiation dimensions to inform defensible procurement decisions.

Quantitative Differentiation Evidence for 4-Phenylbutylamine Hydrochloride: Comparator-Based Performance Data


MAO A Inhibitory Potency of 4-Phenylbutylamine Versus Phenethylamine Substrate Oxidation

4-Phenylbutylamine functions as a competitive inhibitor of recombinant human liver MAO A with a Kᵢ value of 31 ± 5 μM, whereas phenethylamine (the 2-carbon side-chain analog) acts as a substrate that undergoes enzymatic oxidation [1]. This represents a categorical functional switch—from substrate to inhibitor—driven solely by side-chain length extension from 2 to 4 carbons. The 3-carbon analog (3-phenylpropylamine) occupies an intermediate position, being oxidized 2.5-fold more slowly than phenethylamine while binding 75-fold more tightly [2].

MAO A inhibition competitive inhibitor enzyme kinetics

Aqueous Solubility and Formulation Handling: 4-Phenylbutylamine Hydrochloride Versus Free Base

4-Phenylbutylamine hydrochloride demonstrates measurable water solubility (very faint turbidity) , whereas the free base form (CAS 13214-66-9) is described as a colorless liquid with different handling characteristics . In DMSO, the hydrochloride salt achieves a solubility of 37.14 mg/mL (200.01 mM) with sonication recommended [1]. The solid hydrochloride form offers advantages in weighing accuracy, long-term storage stability, and reproducibility in preparing stock solutions compared to the liquid free base.

solubility formulation DMSO stock salt form

Purity Specifications Across Commercial Suppliers: Analytical Grade Differentiation

Commercial suppliers offer 4-phenylbutylamine hydrochloride at two primary purity tiers: ≥95% specification (AKSci, Bidepharm) and >98.0% HPLC(N) specification (TCI, Fluorochem, Virtue-Clara) [1]. The >98.0% tier is accompanied by analytical documentation including HPLC purity verification, nitrogen content analysis, and NMR structural confirmation, with melting point acceptance criteria of 163.0–167.0 °C [1].

purity specification HPLC QC analytical procurement

Affinity Chromatography Ligand Utility: 4-Phenylbutylamine as Serine Protease Affinity Resin

4-Phenylbutylamine, when immobilized on Sepharose or agarose matrices, functions as an affinity chromatography ligand for serine proteases including trypsin and α-chymotrypsin [1][2]. The compound binds to trypsin with a measured Kd of 2.00 × 10⁷ nM (20 mM) in binding assays [3]. This binding occurs because the 4-phenylbutylamine moiety mimics the side chain of lysine or arginine, enabling competitive interaction with the enzyme active site [4]. 4-Phenylbutylamine-Sepharose 4B has been specifically developed and validated for affinity chromatographic isolation of liver serine proteinases .

affinity chromatography serine protease trypsin chymotrypsin

Off-Target Receptor Profile: Limited Affinity for SERT and Sigma-1 Receptors Relative to Structurally Modified Derivatives

While direct binding data for unmodified 4-phenylbutylamine at serotonin transporter (SERT) is not available, structurally modified N-substituted derivatives show marked differences in receptor affinity profiles. N,N-Dimethyl-(4-phenyl-butyl)-amine exhibits a Ki of 5,000 nM at rat 5-HT₁A receptors [1]. More dramatically, the phenethyl-substituted derivative Phenethyl-(4-phenyl-butyl)-amine demonstrates potent sigma-1 receptor binding with a Ki of 2.60 nM in guinea pig brain membranes [2]. This >1,900-fold difference in affinity between structurally related derivatives underscores the sensitivity of 4-phenylbutylamine's receptor interaction profile to even modest chemical modifications.

off-target SERT sigma-1 receptor selectivity

Validated Application Scenarios for 4-Phenylbutylamine Hydrochloride Based on Quantitative Evidence


MAO A Competitive Inhibition Studies Requiring Non-Substrate Control

4-Phenylbutylamine hydrochloride (Kᵢ = 31 ± 5 μM against recombinant human MAO A) is appropriate for experimental designs requiring a defined competitive inhibitor of MAO A that is not itself a substrate for the enzyme [1]. This contrasts with phenethylamine, which undergoes enzymatic oxidation and thus cannot serve as a non-substrate control. For laboratories conducting MAO A kinetics, inhibitor screening, or structure-activity relationship studies, the >98% purity tier (TCI A1590, Fluorochem F065372) provides the QC documentation necessary for reproducible quantitative enzymology [2].

Serine Protease Affinity Chromatography Resin Preparation

4-Phenylbutylamine serves as a validated affinity ligand for the purification of trypsin, α-chymotrypsin, and related serine proteases when immobilized on Sepharose or agarose matrices [1]. The compound binds to trypsin with a measured Kd of 20 mM and has been successfully deployed in 4-phenylbutylamine-Sepharose 4B affinity chromatography systems for isolating liver serine proteinases [2]. This application leverages the compound's ability to mimic lysine/arginine side chains and competitively interact with the protease active site. The free amine group is essential for coupling chemistry; the hydrochloride salt form provides convenient solid-state storage and accurate weighing prior to coupling reactions .

Synthetic Intermediate for Quaternary Ammonium Antiarrhythmic Compounds

As documented in U.S. Patent 4,395,410, 4-phenylbutylamine serves as a precursor scaffold for the synthesis of quaternary ammonium salts with antiarrhythmic activity and cardiac action potential prolongation properties [1]. The patent specifically identifies phenylbutyl ammonium salts as extremely potent in prolonging cardiac action potential duration, establishing a defined synthetic pathway in which 4-phenylbutylamine is an essential building block [2]. For medicinal chemistry groups pursuing this SAR space, sourcing the compound with ≥98% purity and full analytical documentation ensures that downstream synthetic yields and product purity are not compromised by starting material variability .

Fragment-Based Drug Discovery and Molecular Scaffold Derivatization

4-Phenylbutylamine hydrochloride is employed as a fragment molecule (designated Compound PDK0176) that serves as a core scaffold for molecular linking, expansion, and structural modification in drug discovery programs [1]. The compound's four-carbon alkylamine chain provides a defined spatial separation between the terminal amine and the phenyl ring, offering a specific geometry for fragment growing and linking strategies [2]. The DMSO solubility of 37.14 mg/mL (200.01 mM) enables preparation of concentrated stock solutions suitable for high-throughput screening and fragment-based library construction . Researchers should confirm that the compound procured is the unmodified 4-phenylbutylamine scaffold rather than an N-substituted derivative, as the latter can exhibit dramatically altered receptor binding profiles with Ki values as low as 2.60 nM at sigma-1 receptors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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